molecular formula C10H11NO3 B12980833 4-Aminochroman-6-carboxylic acid

4-Aminochroman-6-carboxylic acid

Cat. No.: B12980833
M. Wt: 193.20 g/mol
InChI Key: WCHNXUHUVRIZIC-UHFFFAOYSA-N
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Description

4-Aminochroman-6-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a chroman ring system with an amino group at the 4-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminochroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the chroman ring can be formed via an intramolecular Friedel-Crafts alkylation. The amino group can be introduced through nitration followed by reduction, and the carboxylic acid group can be added via carboxylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminochroman-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Aminochroman-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Aminochroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Aminochroman-6-carboxylic acid can be compared with other similar compounds, such as:

    4-Aminochroman-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    6-Aminochroman-4-carboxylic acid: Similar structure but with the amino group at the 6-position.

    Chroman-6-carboxylic acid: Lacks the amino group, highlighting the importance of the amino functionality in biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)

InChI Key

WCHNXUHUVRIZIC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C(=O)O

Origin of Product

United States

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